Bafilomycin A1 is a macrolide antibiotic produced by the bacterium Streptomyces lohii. It is primarily recognized for its role as a specific inhibitor of vacuolar H ATPase (V-ATPase), an essential enzyme involved in maintaining the acidic environment of various intracellular compartments. Bafilomycin A1 is widely used in scientific research, particularly in studies related to autophagy and cellular pH regulation.
Bafilomycin A1 was first isolated from the fermentation products of Streptomyces lohii, a species known for its ability to produce various bioactive compounds. The compound's discovery has led to significant interest in its biological activities and applications in cell biology and pharmacology.
Bafilomycin A1 belongs to the class of macrolide antibiotics, characterized by their large lactone rings. Its chemical structure can be described by the formula CHO, with a molecular weight of 622.83 g/mol. It is classified as an autophagy inhibitor due to its mechanism of action on V-ATPase.
The synthesis of Bafilomycin A1 has been explored through various methods, focusing on both total synthesis and extraction from natural sources.
The purification process typically involves:
Bafilomycin A1 features a complex macrolide structure with multiple stereocenters, contributing to its biological activity. The compound's structure includes a large lactone ring and several hydroxyl groups that are crucial for its interaction with V-ATPase.
Bafilomycin A1 participates in several chemical reactions, primarily focused on its interaction with V-ATPase:
Bafilomycin A1 exerts its effects by specifically inhibiting V-ATPase activity:
Bafilomycin A1 has significant applications in scientific research:
The bafilomycins were first isolated in 1983 from Streptomyces griseus during a screening program seeking microbial metabolites with bioactivity against P-type ATPases. Researchers identified bafilomycins A1, B1, and C1 as the principal components of this fermentation [1] [3]. Bafilomycin C1 emerged as the initial lead compound due to its inhibition of Na+/K+-ATPase (Ki = 11 μM) and activity against nematodes, ticks, and tapeworms [1]. Within two years, additional derivatives including bafilomycins D and E were characterized from the same bacterial species [1].
The discovery timeline expanded significantly between 2004-2011 with the identification of bafilomycins F-K from various Streptomyces strains [1]. A notable advancement occurred in 2010 when the endophytic actinomycete Streptomyces sp. YIM56209, isolated from the stem of Drymaria cordata, yielded two novel derivatives: 9-hydroxy-bafilomycin D and 29-hydroxy-bafilomycin D [3]. These discoveries highlighted the chemical diversity within this antibiotic class and their production by actinomycetes occupying specialized ecological niches.
Table 1: Historical Timeline of Bafilomycin Discovery
Year | Discovery Milestone | Producing Organism |
---|---|---|
1983 | Isolation of bafilomycins A1, B1, C1 | Streptomyces griseus |
1985 | Characterization of bafilomycins D and E | Streptomyces griseus |
2004-2011 | Identification of bafilomycins F-K | Various Streptomyces spp. |
2010 | Discovery of 9-OH and 29-OH bafilomycin D derivatives | Streptomyces sp. YIM56209 |
Bafilomycin A1 belongs to the macrolide antibiotic class characterized by a 16-membered lactone ring scaffold (molecular formula: C₃₅H₅₈O₉; molecular weight: 622.83 g/mol) [1] [2] [5]. This structural architecture incorporates several distinctive features:
The structural complexity presents significant challenges for chemical synthesis or modification, hindering efforts to reduce its toxicity profile while retaining bioactivity [1]. Bafilomycin A1 serves as the structural prototype for all bafilomycins, with later-discovered variants featuring modifications such as hydroxylation at C-9 or C-29 positions, amidation, or alterations to the saccharide moiety [3] [6].
Table 2: Characteristic Structural Features of Bafilomycin A1
Structural Element | Chemical Feature | Biological Significance |
---|---|---|
16-membered lactone ring | Macrolide scaffold with tetraene system | Membrane permeability |
Tetrahydropyran moiety | Fused oxygen-containing heterocycle | Molecular recognition |
C-1 carbonyl/C-17 hydroxyl | Intramolecular hydrogen bond | Conformational stability |
Multiple chiral centers | ≥10 stereogenic centers | Target binding specificity |
Methoxy groups | At C-3 and C-15 positions | Modulation of electronic properties |
Antitumor Activity
Bafilomycin A1 demonstrates potent growth inhibitory effects across diverse cancer cell lines through V-ATPase inhibition and autophagy disruption. In hepatocellular carcinoma (BEL-7402) and ovarian cancer (HO-8910) models, bafilomycin A1 treatment (200-800 nM) significantly retarded proliferation and inhibited metastatic potential by impairing cellular invasion capacity [7]. The compound induced apoptosis as evidenced by caspase-3/9 activation and characteristic ultrastructural changes observed via transmission electron microscopy [7].
Mechanistically, bafilomycin A1 targets plasma membrane-associated V-ATPase in invasive cancer cells (breast, prostate, liver), disrupting proton extrusion and compromising the acidic extracellular microenvironment essential for metastasis [1] [4]. Notably, V-ATPase overexpression correlates with drug resistance in human lung cancers, positioning bafilomycin as a potential chemosensitizer [1]. Additional derivatives exhibit remarkable cytotoxicity: bafilomycin C1-amide demonstrated picomolar-range activity against non-small cell lung cancer (A549), melanoma (SK-Mel-2), and ovarian cancer (SKOV-3) cells (MIC: 0.008-1.93 ng/mL), while R176502 showed IC₅₀ values of 0.57-18 nM across leukemia and solid tumor lines [6].
Antifungal Properties
Bafilomycins exhibit broad-spectrum antifungal activity against both human pathogens and plant pathogens. Bafilomycin C1-amide displayed superior efficacy against plant pathogens including Botrytis cinerea, Colletotrichum lagenarium, Rhizoctonia solani, and Sclerotinia sclerotiorum compared to other derivatives [6]. The related compound formamicin (a bafilomycin-concanamycin hybrid) inhibited Pyricularia oryzae, Rhizoctonia solani, Penicillium digitatum, and Diaporthe citri at MIC values of 0.39-1.56 µg/mL [6]. The antifungal mechanism involves disruption of pH-dependent fungal membrane processes and inhibition of spore germination, though complete mechanistic details remain under investigation.
Immunomodulatory Activities
Early studies revealed bafilomycin A1's immunosuppressant properties through antiproliferative effects on concanavalin-A-stimulated T-cells [1]. This immunomodulation may stem from disrupted vesicular trafficking in immune cells, affecting cytokine secretion and receptor recycling. Additionally, bafilomycin A1 stimulates γ-aminobutyric acid (GABA) release from rat synaptosomes, suggesting neuromodulatory potential [1]. The compound also inhibits prolactin-induced phosphorylation of ERK1/2 in MCF-7 breast cancer cells, indicating interference with hormone signaling pathways [3].
Table 3: Spectrum of Biological Activities of Bafilomycin Derivatives
Biological Activity | Representative Compound | Target/Model System | Potency |
---|---|---|---|
Antitumor | Bafilomycin C1-amide | A549, SK-Mel-2, SKOV-3, HCT-15, XF-495 | MIC: 0.008-1.93 ng/mL |
Antitumor | R176502 | MCF-7, HT-29, K562/C1000, Malme-3M | IC₅₀: 0.57-18 nM |
Antifungal | Formamicin | Pyricularia oryzae, Rhizoctonia solani | MIC: 0.39-1.56 µg/mL |
Antifungal | Bafilomycin C1-amide | Botrytis cinerea, Sclerotinia sclerotiorum | Superior to parent compounds |
Immunomodulation | Bafilomycin A1 | ConA-stimulated T-cells | Significant suppression |
Neuromodulation | Bafilomycin A1 | Rat synaptosomes | GABA release stimulation |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0